molecular formula C20H19N3O3 B2588216 8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903403-32-6

8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2588216
CAS No.: 1903403-32-6
M. Wt: 349.39
InChI Key: YPKPVVWPVTUKNE-UHFFFAOYSA-N
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Description

8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine moiety linked through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would involve techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its fluorescent properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline core structures.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring.

    Methoxypyridine derivatives: Compounds with the methoxypyridine moiety.

Uniqueness

8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-19-16(7-4-11-22-19)20(24)23-12-9-15(13-23)26-17-8-2-5-14-6-3-10-21-18(14)17/h2-8,10-11,15H,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKPVVWPVTUKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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